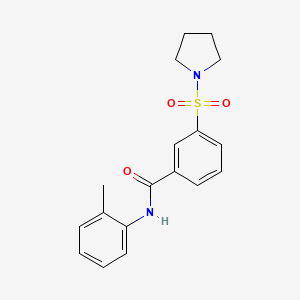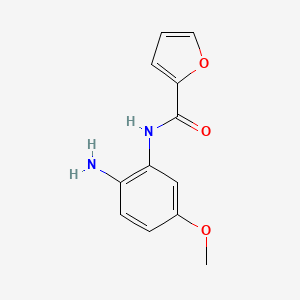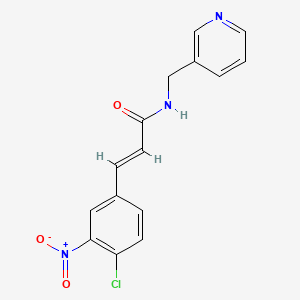
N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as MPSP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPSP belongs to the class of sulfonylurea compounds, which are widely used in the treatment of diabetes mellitus. In recent years, MPSP has gained attention for its potential use in the treatment of various other diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including protein kinase C and phosphodiesterase. It has also been shown to modulate the activity of certain ion channels, including the calcium channel. These effects may contribute to its therapeutic potential in various diseases.
実験室実験の利点と制限
One advantage of using N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its high purity and yield. This makes it suitable for use in a range of assays and experiments. However, one limitation of using N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide is its potential toxicity. Studies have shown that it can cause cell death in normal cells as well as cancer cells. Therefore, caution must be taken when using N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments.
将来の方向性
There are several future directions for the research on N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide can protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases. Another area of interest is its potential use in the treatment of inflammation. Studies have shown that N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation. This makes it a promising candidate for the development of new anti-inflammatory drugs. Overall, the research on N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide is ongoing, and it is likely that new therapeutic applications will be discovered in the future.
合成法
The synthesis of N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 2-methylbenzoyl chloride with pyrrolidine and sodium sulfonamide. The resulting product is then purified using chromatography techniques. The synthesis of N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been optimized to yield high purity and yield, making it suitable for use in scientific research.
科学的研究の応用
N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its anticancer properties. Studies have shown that N-(2-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
N-(2-methylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-7-2-3-10-17(14)19-18(21)15-8-6-9-16(13-15)24(22,23)20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDHWMUSGPOVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)

![3-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5706360.png)
![8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5706370.png)
![2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5706372.png)
![1-(methylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5706379.png)

![1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)

![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)

![1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine](/img/structure/B5706444.png)